molecular formula C20H19N5O B2936952 12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 1903331-76-9

12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

Cat. No.: B2936952
CAS No.: 1903331-76-9
M. Wt: 345.406
InChI Key: AWPORTJXNVIMTQ-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene) substituted with a 4-[(1H-imidazol-1-yl)methyl]benzoyl group.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20(15-3-1-14(2-4-15)11-24-8-7-21-13-24)25-16-5-6-19(25)17-10-22-12-23-18(17)9-16/h1-4,7-8,10,12-13,16,19H,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPORTJXNVIMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole derivative, followed by the introduction of the benzoyl group through acylation reactions. The final step involves the formation of the triazatricyclo structure through cyclization reactions under specific conditions such as temperature, pressure, and the presence of catalysts.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or benzoyl group.

    Reduction: Reduction reactions can occur, potentially affecting the triazatricyclo structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The imidazole ring is particularly known for its biological activity.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogues

a. 12-(Furan-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene

  • Structural Difference : Replaces the imidazole-methyl benzoyl group with a furan-2-carbonyl substituent.
  • Physicochemical Properties :
Property Target Compound (Imidazole) Furan Analogue
Molecular Formula C₂₀H₁₈N₄O C₁₄H₁₃N₃O₂
Molecular Weight (g/mol) ~354.39* 255.27
Key Functional Groups Imidazole (basic, H-bonding) Furan (polar, π-conjugated)

*Calculated based on the furan analogue’s data from .

  • Applications : The furan analogue is commercially available for research (priced at $747–$1,160 per mg), suggesting its use in small-molecule screening. The imidazole variant’s basicity and metal-binding capacity may expand its utility in catalysis or bioactivity studies .

b. 7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones

  • Structural Difference : Shares an imidazole-triazine core but lacks the tricyclic system.
  • Bioactivity : Exhibits antifungal and antibacterial activity (MIC values: 8–32 µg/mL), implying that the target compound’s imidazole group could enhance similar biological interactions .

c. 1,4-Bis[4-(1H-Imidazol-1-yl)benzoyl]piperazine-Zn(II) Polymer

  • Structural Similarity : Utilizes a benzoyl-imidazole ligand for metal coordination.
  • Coordination Chemistry: The Zn(II) complex adopts a distorted N₂O₄ octahedral geometry, stabilized by imidazole-nitrogen donors. This suggests the target compound could act as a ligand for transition metals, enabling MOF or catalyst design .
Functional Comparison
Parameter Target Compound Furan Analogue Imidazo-Triazinones Zn(II) Polymer
Bioactivity Hypothesized (untested) Not reported Antifungal/antibacterial Not applicable
Coordination Ability High (imidazole N-donors) Low (furan O-donors) Moderate (triazine N) High (Zn²⁺ coordination)
Commercial Availability Not listed Available (BK51907) Research-scale synthesis Academic use
Research Implications
  • ) warrants antimicrobial testing.
  • Materials Science : The tricyclic core’s rigidity and imidazole’s coordination capacity position it as a candidate for porous materials or asymmetric catalysis .
  • Synthetic Challenges : Introducing the imidazole-methyl benzoyl group likely requires multi-step functionalization, contrasting with simpler furan derivatives .

Biological Activity

The compound 12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features an imidazole ring and a triazatricyclo framework, which are known for their diverse biological activities. The presence of these heterocycles often correlates with significant pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds containing imidazole and triazole moieties often act as enzyme inhibitors. For instance, they may inhibit enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the body, altering signaling pathways that lead to therapeutic effects.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.

Anticancer Activity

Research indicates that compounds structurally similar to the target compound exhibit promising anticancer properties. For instance, studies have shown that certain imidazole derivatives can significantly inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound ASW480 (Colorectal)2.0Wnt signaling inhibition
Compound BHCT116 (Colorectal)0.12β-Catenin pathway modulation

These findings suggest that the target compound may also possess similar anticancer effects.

Antimicrobial Activity

Imidazole-containing compounds are often evaluated for their antimicrobial properties. Preliminary studies indicate that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Case Studies

  • Study on Anticancer Properties : A study investigating the effects of imidazole derivatives on colorectal cancer cells found that compounds similar to the target molecule inhibited cell proliferation significantly better than standard treatments like 5-FU (fluorouracil). The study highlighted the potential for developing new therapies based on these findings .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing various imidazole derivatives and testing their antimicrobial efficacy against clinical isolates of bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains .

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